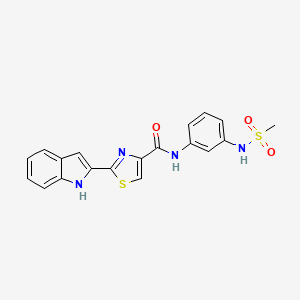
Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .科学的研究の応用
Medicine
In the medical field, derivatives of Methyl 2-(benzoylamino)-3-(hydroxyimino)propanoate are explored for their potential as building blocks in peptidomimetic synthesis . These compounds can be used to create analogs of peptides, which are significant in the development of new therapeutic agents that mimic natural peptide structures and functions.
Materials Science
This compound serves as a precursor for polymethyl methacrylates (PMMA) . PMMA is a transparent thermoplastic often used as a lightweight or shatter-resistant alternative to glass. It has applications in a wide range of areas, including automotive, construction, and electronics.
Environmental Science
The kinetics and thermochemistry of this compound’s initial pyrolysis are studied to understand its behavior and potential environmental impact . This is crucial for assessing its suitability and safety in various applications, including biofuels.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used to study reaction kinetics and mechanisms . Understanding these reactions can lead to the development of new analytical methods and catalysts that can be used in chemical analysis and synthesis.
Biochemistry
The compound is involved in the study of Baeyer–Villiger monooxygenases (BVMOs) . These enzymes are used to produce key intermediates in biochemical pathways, and understanding their interaction with this compound can lead to advancements in enzymology and metabolic engineering.
Pharmacology
This compound is investigated for its role in the synthesis of α-amino acid derivatives, which are important in the design of novel drugs . These derivatives can be used to create new pharmacological agents with specific biological activities.
Agriculture
The compound’s derivatives are studied for their potential use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides . The development of new agrochemicals can help in improving crop protection and yield.
Catalysis
Research into the compound’s use in catalysis has shown that it can be part of highly active and selective catalyst systems . These catalysts are essential for various industrial chemical processes, including the production of esters and polymers.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (3E)-2-benzamido-3-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(15)9(7-12-16)13-10(14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKBLJYUKQKNZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NO)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/O)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

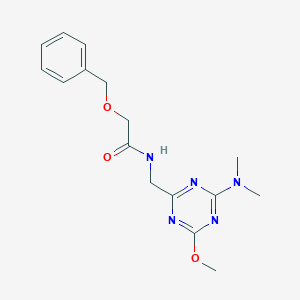
![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)
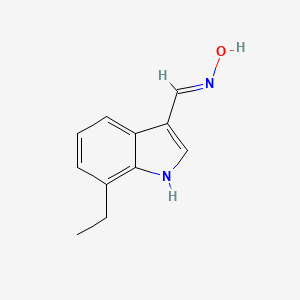
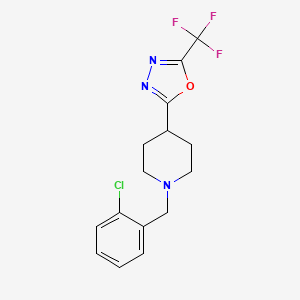

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)
![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)
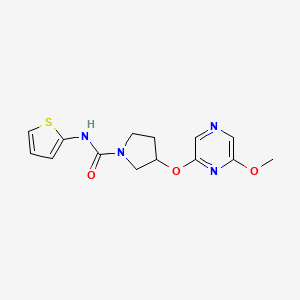
![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
